
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes two prop-2-yn-1-yl groups attached to an indene-1,3(2H)-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of diethyl 2,2-di(prop-2-yn-1-yl)malonate with appropriate reagents under controlled conditions. One common method involves the use of copper(I) iodide, P-olefin, triethylamine, and bis(dibenzylideneacetone)-palladium(0) in N,N-dimethylformamide . The reaction is carried out under an inert atmosphere at room temperature for a specified duration.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide, triethylamine, and bis(dibenzylideneacetone)-palladium(0) for substitution reactions . Oxidation and reduction reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: A related compound with similar structural features.
Dimethyl 2,2-di(prop-2-yn-1-yl)malonate: Another similar compound used in organic synthesis.
Uniqueness
2,2-Di(prop-2-yn-1-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3(2H)-dione core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H10O2 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2,2-bis(prop-2-ynyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14(15)17/h1-2,5-8H,9-10H2 |
Clé InChI |
DIEBKZFEMFDORU-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1(C(=O)C2=CC=CC=C2C1=O)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
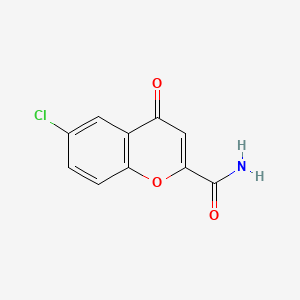

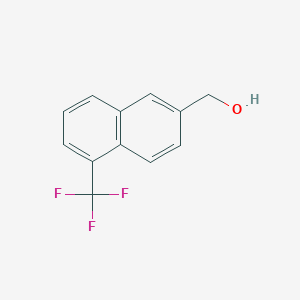

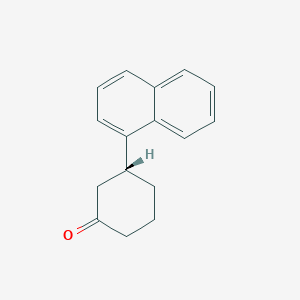
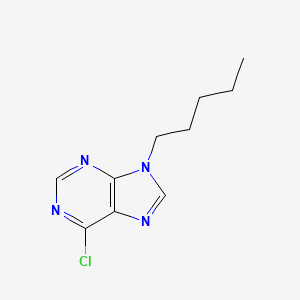

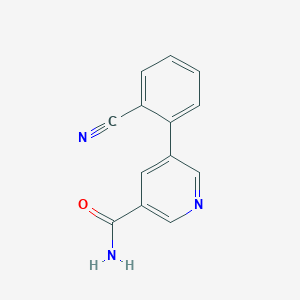
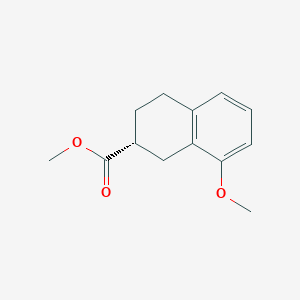
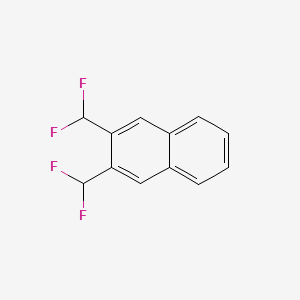
![Methyl 3-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11881148.png)

